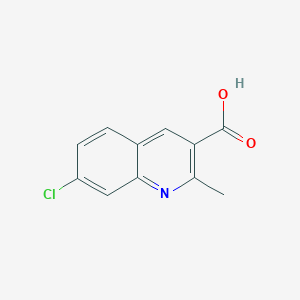
7-Chloro-2-methyl-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methyl-quinoline-3-carboxylic acid (CMQCA) is an organic compound that has been widely studied in scientific research due to its unique properties and potential applications. CMQCA has a wide range of uses in various fields such as biochemistry, pharmacology, and synthetic chemistry. CMQCA is a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a dye in the printing industry.
Scientific Research Applications
Anticorrosive Materials
Quinoline derivatives, including those similar to 7-Chloro-2-methyl-quinoline-3-carboxylic acid, are recognized for their effectiveness as anticorrosive agents. These compounds exhibit good efficiency against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents enhances their adsorption and interaction with metal surfaces, offering protection against corrosion in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Neuroprotection and Central Nervous System Disorders
Quinoline derivatives play a role in the metabolism of tryptophan through the kynurenine pathway, which includes neuroactive compounds. Quinolinic acid, for instance, acts as an agonist at the NMDA receptor and is a potent neurotoxin with marked free radical-producing properties. Its balance with kynurenic acid, a neuroprotective compound, is considered significant in the context of neurological disorders. The modulation of this pathway, potentially involving quinoline derivatives, offers a target for therapeutic intervention in diseases such as Alzheimer's and Huntington's (Vámos, Párdutz, Klivényi, Toldi, & Vécsei, 2009).
Optoelectronic Materials
Quinoline derivatives are also significant in the development of optoelectronic materials. These compounds, due to their aromatic structure and electron configurations, can be utilized in the fabrication of materials for organic light-emitting diodes (OLEDs), sensors, and other electronic devices. Their ability to form π-π stacking and chelate with metals makes them suitable for creating complex molecular systems with desirable electronic properties (Segura, Juárez, Ramos, & Seoane, 2015).
Green Chemistry and Sustainable Synthesis
The synthesis and application of quinoline derivatives are being re-evaluated through the lens of green chemistry. Efforts are underway to develop environmentally friendly methods for creating these compounds, minimizing the use of hazardous chemicals and solvents. This approach not only addresses health and environmental concerns but also opens up new pathways for the synthesis of quinoline-based scaffolds, potentially including this compound, for a range of applications (Nainwal, Tasneem, Akhtar, Verma, Khan, Parvez, Shaquiquzzaman, Akhter, & Alam, 2019).
Safety and Hazards
Properties
IUPAC Name |
7-chloro-2-methylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUYIVCGUGFJFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394870 |
Source


|
| Record name | 7-Chloro-2-methyl-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171270-39-6 |
Source


|
| Record name | 7-Chloro-2-methyl-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
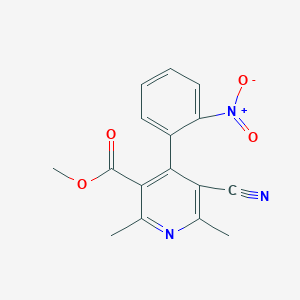
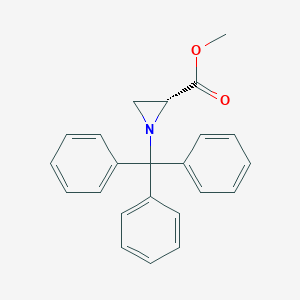
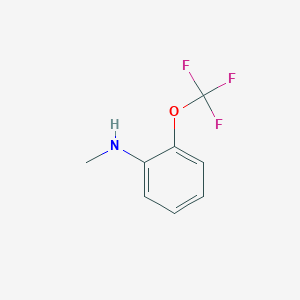
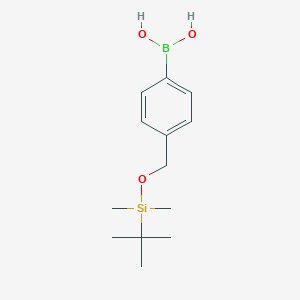
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)
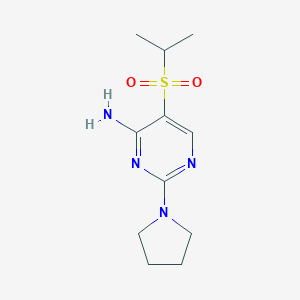
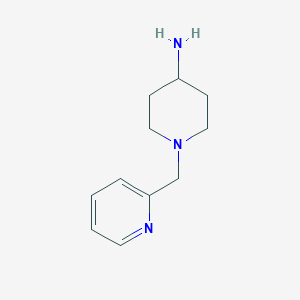
![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)



![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)

